molecular formula C10H13NO3S2 B12556263 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid CAS No. 144581-28-2

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B12556263
CAS No.: 144581-28-2
M. Wt: 259.3 g/mol
InChI Key: BVCVURGJCBKFTD-UHFFFAOYSA-N
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Description

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a sulfanyl-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with 2-mercaptoethanol under controlled conditions to introduce the sulfanyl-ethyl chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid
  • 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol

Uniqueness

2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to the presence of both a pyridine ring and multiple sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological molecules makes it a versatile compound for research and industrial applications.

Properties

CAS No.

144581-28-2

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3S2/c12-4-5-15-6-7-16-9-8(10(13)14)2-1-3-11-9/h1-3,12H,4-7H2,(H,13,14)

InChI Key

BVCVURGJCBKFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCCSCCO)C(=O)O

Origin of Product

United States

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